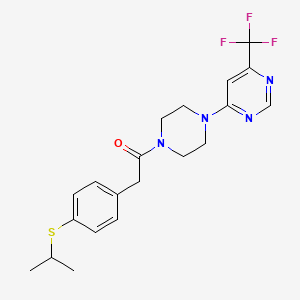
2-(4-Bromophenyl)-2,2-difluoroacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromophenyl)-2,2-difluoroacetonitrile” is a chemical compound that has been used in various studies and analyses . It is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . Another study described a one-step synthesis of a moderately complex structure .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . These studies often use techniques such as NMR and IR spectroscopy to confirm the molecular structures of the synthesized derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies often involve the use of various analytical techniques to understand the reactions and the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . These properties often include factors such as melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Photoluminescence Characteristics
2-(4-Bromophenyl)-2,2-difluoroacetonitrile has been utilized in the synthesis of α,β-diarylacrylonitrile derivatives exhibiting green fluorescence. These compounds, characterized using various analytical methods, show potential in photoluminescent applications due to their stable fluorescence properties in different states and good thermal stability (Li et al., 2011).
Analytical Method Development
A High-Performance Liquid Chromatography (HPLC) method was developed for the quantitative determination of (4-Bromophenyl){Pyridine-2-yl} Acetonitrile impurity. This method is crucial for ensuring the quality of pharmaceutical ingredients, demonstrating its importance in analytical chemistry (Wagh et al., 2017).
Chemical Synthesis and Characterization
Studies have shown the reaction of 2-bromobenzaldehyde with hydrogen cyanide to produce (2-bromophenyl)(hydroxy)acetonitrile, highlighting its role in chemical synthesis and characterization. The compound's molecular structure and bonding characteristics have been thoroughly analyzed, contributing to our understanding of such chemical reactions (Betz et al., 2007).
Microwave-Assisted Synthesis
In another application, microwave irradiation has been used to convert aryldiazonium tetrafluorborates in nitriles, including bromoacetonitrile, into other chemical compounds. This method demonstrates an efficient and rapid approach to chemical synthesis (Saez et al., 2008).
Spectrofluorometric Characterization and Antibacterial Activity
A compound synthesized from 2-(4-Bromophenyl)-2,2-difluoroacetonitrile demonstrated noteworthy antibacterial properties. Its spectrofluorometric characterization and quantum chemistry calculations further elucidate its potential in biomedical applications (Khan, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study of similar compounds often involve the development of new molecules with novel modes of action to treat microbial infections and cancer . These studies often aim to overcome the challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGKCUCZONIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2,2-difluoroacetonitrile | |
CAS RN |
148172-45-6 |
Source


|
| Record name | 2-(4-bromophenyl)-2,2-difluoroacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)

![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)




![N-[(2,4-dichlorobenzyl)oxy]urea](/img/structure/B2855954.png)
![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)
![1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2855956.png)
![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2855963.png)
![2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2855968.png)